molecular formula C9H16N2O5 B081843 H-Asp-Val-OH CAS No. 13433-04-0

H-Asp-Val-OH

Cat. No.: B081843
CAS No.: 13433-04-0
M. Wt: 232.23 g/mol
InChI Key: CPMKYMGGYUFOHS-FSPLSTOPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartyl-valine can be synthesized through peptide bond formation between aspartic acid and valine. The synthesis typically involves the activation of the carboxyl group of aspartic acid, followed by coupling with the amino group of valine. Common reagents used for activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartyl-valine often involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with the final product being cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Aspartyl-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of aspartyl-valine, as well as substituted peptides with modified functional groups .

Scientific Research Applications

Aspartyl-valine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aspartyl-valine is unique due to its specific combination of aspartic acid and valine, which imparts distinct chemical and biological properties. Its role as a metabolite and its applications in various fields highlight its importance in scientific research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5/c1-4(2)7(9(15)16)11-8(14)5(10)3-6(12)13/h4-5,7H,3,10H2,1-2H3,(H,11,14)(H,12,13)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKYMGGYUFOHS-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314995
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13433-04-0
Record name L-α-Aspartyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13433-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-α-Aspartyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the Asp-Val motif in cell adhesion?

A: The Asp-Val motif, often found within larger peptide sequences, plays a crucial role in cell adhesion processes by interacting with integrins. For instance, the tripeptide Leu-Asp-Val (LDV) is recognized by the integrin α4β1, mediating cell adhesion to fibronectin. []

Q2: How does the density of immobilized REDV peptides on a surface affect platelet adhesion?

A: Research has shown that platelet adhesion is significantly reduced on surfaces with increasing REDV peptide density. Platelets scarcely adhered to surfaces where the REDV peptide density exceeded 18.9 × 10-4 molecules per nm3. This suggests a potential application of REDV in creating antithrombotic surfaces for implants. []

Q3: Can rotaviruses utilize integrins for cell binding and entry?

A: Yes, studies have revealed that rotaviruses can bind to α4β1 and α4β7 integrins. Interestingly, they utilize the same α4 subunit domains as natural ligands like fibronectin and VCAM-1. Rotavirus binding to these integrins was shown to be mediated by the Tyr-Gly-Leu and Ile-Asp-Ala sequences in the VP4 protein, while a Leu-Asp-Val sequence in the VP7 protein did not appear to be involved in the interaction. []

Q4: What is thymopentin, and what is the role of the Asp-Val motif in its activity?

A: Thymopentin (Arg-Lys-Asp-Val-Tyr) is a pentapeptide fragment of the thymic hormone thymopoietin. It exhibits immunomodulatory activities, and the Asp-Val motif is crucial for its biological function. [, , , ]

Q5: How does the stability of thymopentin in human plasma affect its activity?

A: Thymopentin has a short half-life in human plasma, estimated to be around 30 seconds. [] This suggests that it may exert its effects rapidly and that sustained circulating levels may not be essential for its activity.

Q6: Have any cyclic analogs of thymopentin been developed, and what advantages do they offer?

A: Yes, cyclic analogs of thymopentin, such as cyclo(-Ser-D-Leu-Asp-Val-Pro-) and cyclo(Cys-Arg-Lys-Asp-Val-Tyr-), have been synthesized and investigated. [, ] Cyclization can enhance peptide stability and improve their resistance to enzymatic degradation, potentially leading to longer-lasting effects in vivo.

Q7: How do thymopentin and its analogs affect the immune response in the context of organ transplantation?

A: Studies using a mouse skin graft model showed that thymopentin and its analogs, specifically RGH-0205 (Arg-Lys-Asp), RGH-0206 (Arg-Lys-Asp-Val), and TP-5 (Arg-Lys-Asp-Val-Tyr), can modulate the immune response and influence graft rejection. These peptides were found to increase the number of splenic T cells and partially restore the rejection capacity in thymectomised mice, suggesting a potential role in modulating immune responses after organ transplantation. []

Q8: What strategies have been explored for targeted delivery of Asp-Val containing peptides?

A: One strategy involves conjugating Asp-Val containing peptides to nanoparticles. For instance, RGDV-gemcitabine, a nano-medicine where the RGDV peptide is linked to the chemotherapeutic drug gemcitabine, has shown promise in preclinical studies. [] The RGDV peptide targets tumor tissues, enhancing drug delivery and potentially improving therapeutic efficacy.

Q9: What are some analytical techniques used to characterize Asp-Val containing peptides?

A9: Various techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the three-dimensional structure and dynamics of peptides in solution. [, , ]
  • Mass Spectrometry (MS): Used to determine the molecular weight and identify peptide fragments. [, ]
  • High-Performance Liquid Chromatography (HPLC): Used to separate and purify peptides. [, ]
  • X-ray crystallography: Used to determine the three-dimensional structure of peptides in a crystalline form. []

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